molecular formula C17H19NO4S B5540916 METHYL 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)ACETATE

METHYL 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)ACETATE

Cat. No.: B5540916
M. Wt: 333.4 g/mol
InChI Key: ZDTURTJONNOOLV-UHFFFAOYSA-N
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Description

Methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a benzyl and a methylbenzenesulfonamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate typically involves a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-p-toluene sulfonamide: Known for its inhibitory effects on ATPase activity.

    N-(2,4-dimethoxy-benzyl)-4-methylbenzenesulfonamide: Exhibits similar structural features and biological activities.

    2-(p-tosylaminomethyl)aniline: Another sulfonamide with comparable chemical properties

Uniqueness

Methyl 2-(N-benzyl4-methylbenzenesulfonamido)acetate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-14-8-10-16(11-9-14)23(20,21)18(13-17(19)22-2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTURTJONNOOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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